Cas no 2229469-07-0 (1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one)

1-5-(4-Fluorophenyl)furan-2-ylprop-2-en-1-one is a fluorinated furan-based chalcone derivative with potential applications in pharmaceutical and materials research. Its structure combines a 4-fluorophenyl group with a furan ring and an α,β-unsaturated ketone moiety, offering reactivity for further functionalization. The presence of the fluorine atom enhances electron-withdrawing properties, potentially improving binding affinity in bioactive compounds. This compound may serve as a key intermediate in synthesizing heterocyclic scaffolds for drug discovery or as a precursor for advanced organic materials. Its conjugated system suggests possible utility in optoelectronic applications. The product is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows.
1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one structure
2229469-07-0 structure
Product name:1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one
CAS No:2229469-07-0
MF:C13H9FO2
MW:216.207767248154
CID:6042847
PubChem ID:165784228

1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one
    • 2229469-07-0
    • EN300-1749069
    • 1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
    • Inchi: 1S/C13H9FO2/c1-2-11(15)13-8-7-12(16-13)9-3-5-10(14)6-4-9/h2-8H,1H2
    • InChI Key: NMYMAOOAJGFJEY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC=C(C(C=C)=O)O1

Computed Properties

  • Exact Mass: 216.05865769g/mol
  • Monoisotopic Mass: 216.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2Ų
  • XLogP3: 3.4

1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1749069-1.0g
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
2229469-07-0
1g
$1414.0 2023-06-03
Enamine
EN300-1749069-0.1g
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
2229469-07-0
0.1g
$1244.0 2023-09-20
Enamine
EN300-1749069-0.5g
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
2229469-07-0
0.5g
$1357.0 2023-09-20
Enamine
EN300-1749069-10.0g
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
2229469-07-0
10g
$6082.0 2023-06-03
Enamine
EN300-1749069-1g
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
2229469-07-0
1g
$1414.0 2023-09-20
Enamine
EN300-1749069-0.05g
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
2229469-07-0
0.05g
$1188.0 2023-09-20
Enamine
EN300-1749069-2.5g
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
2229469-07-0
2.5g
$2771.0 2023-09-20
Enamine
EN300-1749069-5.0g
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
2229469-07-0
5g
$4102.0 2023-06-03
Enamine
EN300-1749069-10g
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
2229469-07-0
10g
$6082.0 2023-09-20
Enamine
EN300-1749069-0.25g
1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
2229469-07-0
0.25g
$1300.0 2023-09-20

1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one Related Literature

Additional information on 1-5-(4-fluorophenyl)furan-2-ylprop-2-en-1-one

Exploring the Potential of 1-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-1-one: A Comprehensive Overview

The compound with CAS No 2229469-07-0, commonly referred to as 1-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-1-one, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound, often abbreviated as Furanone, is a derivative of furan with a substituted phenyl group and an enone moiety, making it a versatile molecule for research and development.

Chemical Structure and Properties

The molecular structure of 1-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-1-one consists of a furan ring substituted at the 5-position with a 4-fluorophenyl group and an enone system at the 1-position. This arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its biological activity and chemical reactivity.

Biological Activity and Applications

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The enone moiety is known to participate in Michael addition reactions, making it a valuable component in medicinal chemistry.

Synthesis and Optimization

Efficient synthesis of 1-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-one has been achieved through various methods, including one-pot synthesis and microwave-assisted reactions. These advancements have significantly improved the yield and purity of the compound, facilitating its use in large-scale studies.

Future Prospects

As research continues to uncover new applications for this compound, its role in drug development is expected to grow. Ongoing studies focus on optimizing its pharmacokinetic properties and exploring its efficacy in treating various diseases, including cancer.

In conclusion, 1-(5-(4-fluorophenyl)furan-2-yloxy)propargylene has emerged as a promising compound with diverse applications in chemistry and pharmacology. Its unique structure and versatile reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in these fields.

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